molecular formula C10H7F2NO3 B2779123 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 2091848-23-4

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B2779123
CAS No.: 2091848-23-4
M. Wt: 227.167
InChI Key: DCGCXNWVUOOFKH-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid is a compound that features a difluoromethoxy group attached to an indole ring

Properties

IUPAC Name

6-(difluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-6-2-1-5-3-8(9(14)15)13-7(5)4-6/h1-4,10,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCXNWVUOOFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091848-23-4
Record name 6-(difluoromethoxy)-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reactions . This process can involve various reagents and catalysts to achieve the desired substitution on the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These methods often utilize advanced techniques and equipment to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules of pharmaceutical relevance .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, difluoromethylation can be achieved using ClCF2H and novel non-ozone depleting difluorocarbene reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, difluoromethylation can result in the formation of compounds with CF2H groups attached to the indole ring .

Scientific Research Applications

1.1 Antitumor Properties

Research indicates that derivatives of indole-2-carboxylic acid, including 6-(difluoromethoxy)-1H-indole-2-carboxylic acid, exhibit significant inhibitory effects on enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in tumor immunotherapy as they play roles in immune evasion by tumors. The structure-activity relationship (SAR) studies show that modifications at the 6-position of the indole scaffold can enhance inhibitory potency against these targets, with some compounds achieving low micromolar IC50 values .

1.2 HIV-1 Integrase Inhibition

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase, a key enzyme in the viral life cycle. Specifically, modifications to the indole core and carboxyl group have been shown to enhance binding affinity and inhibitory activity against integrase strand transfer, with some derivatives exhibiting IC50 values as low as 0.13 μM . This suggests that this compound could be a promising scaffold for developing novel antiretroviral therapies.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to optimize biological activity. The incorporation of difluoromethoxy groups has been shown to influence both solubility and binding interactions with target proteins, making it a valuable modification for enhancing drug-like properties .

Case Studies

3.1 Case Study: Antitumor Activity

In a study examining the antitumor potential of various indole derivatives, compounds similar to this compound were synthesized and tested for their ability to inhibit IDO1 and TDO. The most potent inhibitors demonstrated IC50 values significantly lower than those of existing treatments, indicating a potential for these compounds in clinical applications against cancers that exploit tryptophan metabolism for immune evasion .

3.2 Case Study: HIV Therapeutics

Another study focused on the development of indole derivatives as HIV integrase inhibitors noted that structural modifications at both C2 and C6 positions were crucial for enhancing antiviral activity. The findings indicated that introducing hydrophobic groups at these positions improved interaction with the integrase active site, leading to increased efficacy against HIV replication .

Conclusion and Future Directions

The applications of this compound span multiple therapeutic areas, particularly in oncology and virology. Ongoing research into its structural modifications continues to reveal new insights into its mechanism of action and potential therapeutic benefits. Future studies should focus on optimizing these compounds for better pharmacokinetic profiles and exploring their efficacy in vivo.

Summary Table of Key Findings

Application Target IC50 Values Notes
Antitumor ActivityIDO1/TDOLow micromolarSignificant inhibitors identified
HIV IntegrationHIV-1 Integrase0.13 μMPromising scaffold for antiretroviral drugs
SynthesisStructural ModificationsVariesEnhancements via difluoromethoxy groups

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy group can influence its binding affinity and reactivity with various biological molecules. This can result in the modulation of specific signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxylated heterocycles such as difluoromethoxylated ketones and other indole derivatives .

Uniqueness

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This group can confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This compound's structure allows it to interact effectively with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound features a difluoromethoxy group at the 6-position of the indole ring and a carboxylic acid group at the 2-position. These functional groups are critical for its biological activity, particularly in terms of chelation with metal ions and interaction with target proteins.

Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. The mechanism involves:

  • Metal Chelation : The indole nitrogen and carboxyl group chelate two magnesium ions (Mg²⁺) within the active site of integrase, which is essential for its catalytic function .
  • Binding Interactions : The introduction of substituents at specific positions on the indole core enhances binding affinity through π-π stacking interactions with viral DNA, as demonstrated in various derivatives .

Table 1 summarizes the IC50 values for several derivatives, indicating their potency as integrase inhibitors:

CompoundIC50 (μM)Comments
This compoundTBDUnder investigation for antiviral activity
Indole-2-carboxylic acid32.37Parent compound; moderate activity
Optimized derivative (17a)3.11Significant improvement over parent compound
Optimized derivative (20a)0.13Near positive control RAL (0.06 μM)

The mechanism by which these compounds inhibit integrase involves several key interactions:

  • Chelation : The carboxylate group forms a bis-bidentate chelation with Mg²⁺ ions, stabilizing the enzyme-substrate complex and preventing strand transfer.
  • Hydrophobic Interactions : Modifications at the C3 position enhance interaction with hydrophobic cavities in the integrase, increasing binding efficiency and inhibitory potency .

Case Studies

Case Study 1 : A study evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The findings indicated that compounds with halogenated substituents at the C6 position exhibited significantly enhanced activity due to improved binding interactions with viral DNA .

Case Study 2 : Another research effort focused on optimizing the structure of indole derivatives to enhance their antiviral properties. The study concluded that specific modifications could lead to compounds with IC50 values substantially lower than those of the parent compound, demonstrating the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(difluoromethoxy)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole precursors. A common approach includes:

Indole Core Formation : Fischer indole synthesis or cyclization of substituted phenylhydrazines with ketones (e.g., using acetic acid and sodium acetate under reflux) .

Difluoromethoxy Introduction : Fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions to introduce the difluoromethoxy group at position 6 .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH in methanol or other polar solvents .

  • Critical Parameters : Reaction temperature (reflux vs. room temperature), stoichiometry of fluorinating agents, and purification methods (e.g., recrystallization from DMF/acetic acid mixtures) significantly impact yield .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6_6) identify substituents:
  • Indole ring protons (δ 6.8–7.4 ppm), carboxylic acid protons (δ 11.9–12.1 ppm), and difluoromethoxy splitting patterns (e.g., J=238248HzJ = 238–248 \, \text{Hz} for 19F^{19}\text{F}-13C^{13}\text{C} coupling) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen bonding. Data collection requires high-resolution crystals, often grown via vapor diffusion .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in drug discovery?

  • Methodological Answer :

  • Scaffold Modification : Replace the carboxylic acid with amides (e.g., coupling with adamantane derivatives via EDC/HOBt) to enhance lipophilicity and target binding .
  • Fluorine Scanning : Compare bioactivity with non-fluorinated analogs (e.g., methoxy vs. difluoromethoxy) to assess metabolic stability and electronic effects .
  • Biological Assays : Test inhibition of enzymes (e.g., HIV integrase) using fluorescence polarization or microplate-based assays. IC50_{50} values are correlated with substituent positions .

Q. How can researchers address challenges in crystallizing this compound due to its polar functional groups?

  • Methodological Answer :

  • Co-Crystallization : Use counterions (e.g., sodium or ammonium salts) to improve lattice stability.
  • Solvent Screening : Test mixed solvents (e.g., DMSO/water or methanol/diethyl ether) to balance solubility and nucleation rates .
  • Cryoprotection : For X-ray studies, employ glycerol or paraffin oil to prevent ice formation during data collection at low temperatures .

Q. What are the mechanistic implications of the difluoromethoxy group on the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The difluoromethoxy group increases electrophilicity of the indole ring, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., serine proteases) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, as shown in comparative pharmacokinetic studies with non-fluorinated analogs .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :

Dose-Response Validation : Replicate assays across multiple concentrations to confirm dose-dependent trends .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes or electronic mismatches in analogs .

Meta-Analysis : Compare results with structurally related compounds (e.g., 4,6-difluoro-3-methyl derivatives) to isolate substituent-specific effects .

Comparative Studies

Q. What analytical methods differentiate this compound from its positional isomers (e.g., 4- or 5-substituted analogs)?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 257.193 for C11_{11}H9_{9}F2_{2}NO4_{4}) confirm molecular formula .
  • 2D NMR Techniques : COSY and NOESY spectra distinguish substitution patterns by correlating proton proximities on the indole ring .

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